



# Application Notes and Protocols for Maltodextrin-Based Nanoparticles in Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Maltodextrin	
Cat. No.:	B1146171	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Maltodextrin, a polysaccharide derived from starch, has emerged as a promising biomaterial for the development of nanoparticles for vaccine delivery.[1][2] These nanoparticles offer several advantages, including biocompatibility, biodegradability, and the ability to be synthesized using green chemistry principles in aqueous solvents.[1] Notably, certain formulations of maltodextrin nanoparticles have been shown to be effective antigen delivery systems without the need for additional adjuvants, potentially reducing the risk of mucosal reactogenicity.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of maltodextrin-based nanoparticles for vaccine delivery, with a focus on nasal administration.

**Maltodextrin** nanoparticles can be engineered into various forms to suit different antigens and delivery requirements. The primary types include cationic **maltodextrin** nanoparticles (NPs+), NPs+ coated with a zwitterionic phospholipid bilayer (SMBVs), and NPs+ with an anionic phospholipid core (NPLs).[1][2][3] The addition of lipids to the nanoparticle structure has been demonstrated to enhance their potency as a vaccine delivery system.[1][3][4]



# Physicochemical Properties and Antigen Loading Capacity

The physicochemical properties of **maltodextrin** nanoparticles are critical for their function as vaccine carriers. These properties, including size, zeta potential, and polydispersity index (PDI), influence their interaction with mucosal surfaces and immune cells. The cationic nature of NPs+ facilitates high protein loading capacity through electrostatic interactions.

Table 1: Physicochemical Properties of Different Maltodextrin Nanoparticles

Nanoparticle Type	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
NPLs	92	0.2	Not Specified

Source:[6]

Table 2: Antigen Encapsulation and Loading in Maltodextrin Nanoparticles

Nanoparticle Type	Model Antigen	Encapsulation Efficiency (%)	Loading Capacity (%)
NPs+	Bovine Serum Albumin (BSA)	100	200 (of their weight)
MD NPs	Bovine Serum Albumin (BSA)	~70	up to 20

Source:[1][7][8]

# **Experimental Protocols**

This section provides detailed protocols for the synthesis, antigen loading, and characterization of **maltodextrin**-based nanoparticles.



# Protocol 1: Synthesis of Cationic Maltodextrin-Based Nanoparticles with an Anionic Phospholipid Core (NPLs)

This protocol is based on the method described for preparing porous cationic **maltodextrin**-based nanoparticles with an anionic lipid core.[6][9]

#### Materials:

- Maltodextrin
- Sodium hydroxide (NaOH), 2N
- Epichlorohydrin
- Glycidyl trimethyl ammonium chloride (GTMA)
- Acetic acid
- 1,2-dipalmitoyl-sn-glycero-3-phosphatidylglycerol (DPPG)
- Ultrapure water

### Equipment:

- Magnetic stirrer
- · High-pressure homogenizer
- Tangential flow ultrafiltration system (750 kDa membrane)
- Zetasizer for size and zeta potential measurement

### Procedure:

- Dissolve **maltodextrin** in 2N sodium hydroxide with magnetic stirring at room temperature.
- Induce reticulation and cationization by adding epichlorohydrin and GTMA to obtain hydrogels.



- Neutralize the hydrogels with acetic acid.
- Shear the neutralized hydrogel using a high-pressure homogenizer to form nanoparticles.
- Purify the nanoparticles in ultrapure water using a tangential flow ultrafiltration system with a 750 kDa membrane.
- Mix the purified nanoparticles with DPPG above its gel-to-liquid phase transition temperature to produce NPLs.

# Protocol 2: Antigen Loading into Cationic Maltodextrin Nanoparticles (NPs+)

This protocol utilizes a "post-loading" method based on electrostatic interactions between the cationic nanoparticles and anionic proteins.[1][2]

#### Materials:

- Premade cationic maltodextrin nanoparticles (NPs+) in water
- Antigen protein solution

### Equipment:

Vortex mixer or magnetic stirrer

### Procedure:

- Prepare a solution of the antigen protein in a suitable buffer.
- Add the antigen solution to the aqueous suspension of premade NPs+.
- Mix the solution gently by vortexing or stirring for a specified period to allow for electrostatic
  interaction and encapsulation. The absence of a significant change in nanoparticle size or a
  decrease in zeta potential can indicate successful encapsulation rather than surface binding.
   [1]



# Protocol 3: Characterization of Maltodextrin Nanoparticles

- 1. Size and Zeta Potential Measurement:
- Dilute the nanoparticle suspension in ultrapure water.
- Measure the size (Z-average) and polydispersity index (PDI) by dynamic light scattering (DLS).
- Measure the zeta potential by electrophoretic mobility analysis using a zetasizer.
- 2. Encapsulation Efficiency and Loading Capacity:
- Separate the antigen-loaded nanoparticles from the solution containing free antigen by centrifugation or ultrafiltration.
- Quantify the amount of free antigen in the supernatant using a suitable protein assay (e.g., BCA or Bradford assay).
- Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:
  - EE (%) = [(Total Antigen Free Antigen) / Total Antigen] x 100
  - LC (%) = [(Total Antigen Free Antigen) / Nanoparticle Weight] x 100

## **Protocol 4: In Vitro Cytotoxicity Assay**

This protocol assesses the safety of the nanoparticles on cell lines.[9]

#### Materials:

- Intestinal or airway epithelial cell lines
- Cell culture medium and supplements
- · 96-well plates



- MTT or LDH assay kits
- Paraformaldehyde (4% v/v, for positive control)
- Triton X-100 (10% v/v, for positive control)

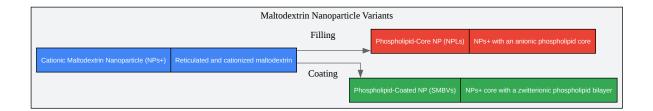
#### Procedure:

- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of maltodextrin nanoparticles (e.g., 0 to 150 μg/cm²).[9]
- Include untreated cells as a negative control and cells treated with paraformaldehyde or
   Triton X-100 as positive controls for minimum and maximum cell death, respectively.[9]
- Incubate the cells for a specified period (e.g., 24-48 hours).
- Perform an MTT assay to assess mitochondrial activity or an LDH assay on the supernatants to measure membrane integrity.
- Calculate the percentage of cell viability or mortality relative to the controls.

### **Visualizations**

The following diagrams illustrate the types of **maltodextrin** nanoparticles, the general experimental workflow for their preparation and evaluation, and a potential signaling pathway for the induced immune response.

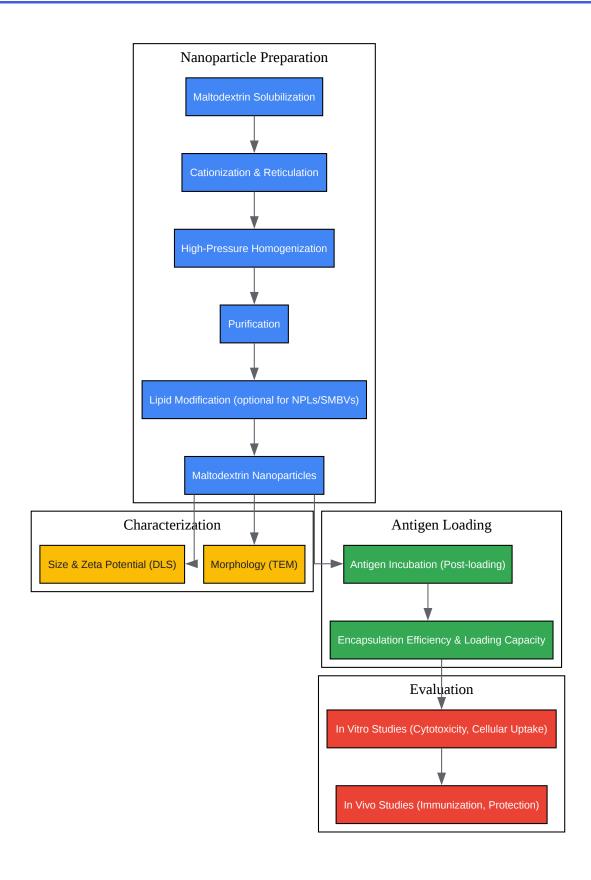




Click to download full resolution via product page

Caption: Types of maltodextrin-based nanoparticles for vaccine delivery.

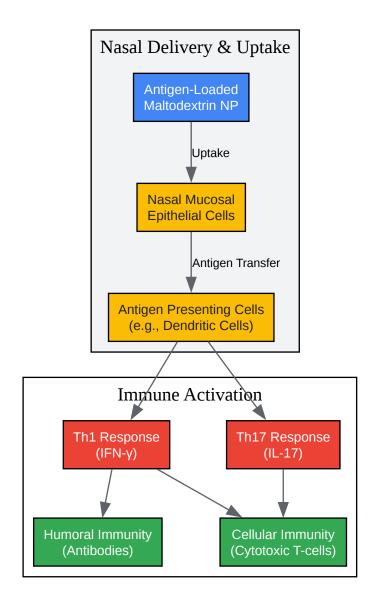




Click to download full resolution via product page

Caption: Experimental workflow for **maltodextrin** nanoparticle vaccine preparation.





Click to download full resolution via product page

Caption: Putative signaling pathway for **maltodextrin** nanoparticle-based nasal vaccines.

### Conclusion

**Maltodextrin**-based nanoparticles represent a versatile and promising platform for the development of next-generation vaccines, particularly for mucosal immunization. Their favorable safety profile, ease of manufacture, and intrinsic adjuvant-like properties make them an attractive alternative to traditional vaccine formulations. The protocols and data presented in this document provide a foundation for researchers to explore and optimize **maltodextrin** nanoparticles for their specific vaccine development needs. Further research into the precise



mechanisms of their interaction with the immune system will continue to advance their application in preventing infectious diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Maltodextrin-Nanoparticles as a Delivery System for Nasal Vaccines: A Review Article -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltodextrin-Nanoparticles as a Delivery System for Nasal Vaccines: A Review Article [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Maltodextrin-Nanoparticles as a Delivery System for Nasal Vaccines: A Review Article -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maltodextrin-Nanoparticles as a Delivery System for Nasal Vaccines: A Review Article [ouci.dntb.gov.ua]
- 6. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of maltodextrin nanoparticles and encapsulation of bovine serum albumin -Influence of formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Maltodextrin-Based Nanoparticles in Vaccine Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146171#preparation-of-maltodextrin-based-nanoparticles-for-vaccine-delivery]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com